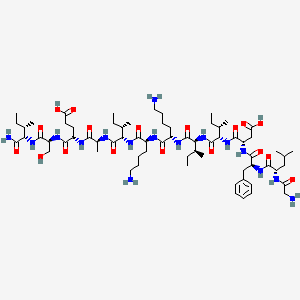
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one is a chemical compound known for its significant biological and chemical properties. It is often used in scientific research due to its ability to inhibit certain enzymes and its potential therapeutic applications. The compound is characterized by its molecular formula C7H4Cl2N2O and a molecular weight of 203.03 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,6-dihydrobenzimidazol-2-one typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1H-benzimidazole with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzimidazole derivatives are treated with chlorine gas in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its inhibitory effects on certain enzymes, making it useful in biochemical research.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of RNA polymerase II by phosphorylating its C-terminal domain, rendering it inactive. This inhibition halts mRNA synthesis, leading to the suppression of gene expression. Additionally, it interferes with DNA topoisomerase II, modulating cellular responses to cytokines and blocking the human immunodeficiency virus (HIV) via RNA modification .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichlorobenzimidazole riboside: Similar in structure but includes a riboside group.
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: Another nucleoside analog with similar inhibitory properties.
Uniqueness
Its ability to induce apoptosis in cancer cells without causing genotoxic stress makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C7H4Cl2N2O |
|---|---|
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
5,6-dichloro-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3H,(H,10,12) |
Clave InChI |
IRSZEZWRWDCKLF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=O)N2)C=C(C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)


![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)


![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)




![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)


